molecular formula C23H24N2O5 B2359420 Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-91-0

Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2359420
CAS RN: 868223-91-0
M. Wt: 408.454
InChI Key: PXCWUWIRZPQGPX-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylanilino group, which suggests the presence of an aniline derivative, and several ester groups, which are common in a wide range of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the types of functional groups present .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Analysis: Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied for its crystal structure. The compound exhibits a nearly planar oxoquinoline unit and perpendicular acetate substituent. In the crystal, weak hydrogen bonds and π–π interactions contribute to a three-dimensional network structure, which may have implications for material science applications (Filali Baba et al., 2019).

Therapeutic Research and Inhibition Studies

  • Inhibition of Transcription Factors: The compound has been identified as a potent inhibitor of Steroidogenic Factor 1 (SF-1), a nuclear receptor. This discovery could aid in developing new therapeutic agents targeting diseases related to SF-1 deregulation (Madoux et al., 2008).

Corrosion Inhibition Studies

  • Corrosion Inhibition: Research on quinoxalines, including ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, demonstrates their effectiveness as corrosion inhibitors for copper in nitric acid. Quantum chemical parameters reveal a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Cytotoxic Activity Analysis

  • Cytotoxic Activity Against Cancer Cells: The compound has been evaluated for its cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, revealing moderate effectiveness. This suggests potential use in cancer research and drug development (Nguyen et al., 2019).

Molecular Docking and Bioactivity Studies

  • Molecular Docking and Bioactivity: The compound shows potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer development. This makes it a valuable agent for anti-cancer studies (Riadi et al., 2021).

Antimicrobial Activity Research

  • Antimicrobial Activity: The compound's derivatives have been synthesized and evaluated for antimicrobial properties, indicating potential application in developing new antibacterial and antifungal agents (Desai et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and physical properties. Proper handling and disposal procedures would be outlined in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-16-8-10-17(11-9-16)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)30-15-22(27)29-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWUWIRZPQGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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